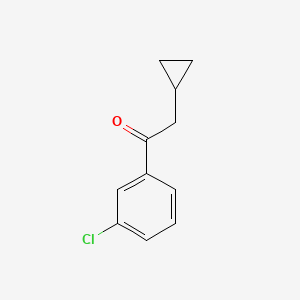

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a ketone derivative that belongs to the class of arylcyclohexylamines and is commonly referred to as 3-Cl-PCP.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

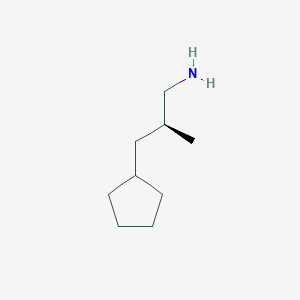

- Application : ®-1-(3-Chlorophenyl)ethylamine plays a very extensive role in making chirally optically active drugs and compounds .

- Method : This compound is used as an intermediate in the synthesis of these drugs .

- Results : The resulting drugs are optically active, meaning they can interact differently with plane-polarized light, which can be important in many biological systems .

-

Inorganic Chemistry

- Application : Schiff-base metal complexes, which can be synthesized using a ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine .

- Method : The ligand is obtained by mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol. Transition metals, like Cu (II), are added to the prepared ligand as a dopant .

- Results : The Cu (II) complex showed remarkable catalytic activity and good yield compared to other catalysts .

-

Forensic Science

- Application : The compound 1-(3-chlorophenyl)piperazine (mCPP) is a widespread new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy . Therefore, it has been introduced by organized crime through the darknet as a part of the illicit ecstasy market .

- Method : A supramolecular architecture; [Na (15-crown-5)] [BPh 4] from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore, for the first time in the selective recognition of mCPP in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .

- Results : The ionophore exhibited a strong binding affinity that resulted in a high sensitivity with a slope closed to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .

-

Chemical Synthesis

- Application : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .

- Method : Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

- Results : These methods provide different routes to synthesize mCPP, which can be used in various applications .

-

Drug Synthesis

- Application : The compound 1-(3-chlorophenyl)piperazine (mCPP) is used in the synthesis of various drugs .

- Method : There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

- Results : These methods provide different routes to synthesize mCPP, which can be used in various applications .

-

Illicit Drug Detection

- Application : mCPP is a widespread new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy . Therefore, it has been introduced by organized crime through the darknet as a part of the illicit ecstasy market .

- Method : A supramolecular architecture; [Na (15-crown-5)] [BPh 4] from the assembly of 15-crown-5 and sodium tetraphenylboron has been utilized as an ionophore, for the first time in the selective recognition of mCPP in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate through polymeric membrane ion sensors .

- Results : The ionophore exhibited a strong binding affinity that resulted in a high sensitivity with a slope closed to the ideal Nernstian value; 58.9 ± 0.43 mV/decade, a larger dynamic range from 10 −6 to 10 −2 M, a lower limit of detection down to 5.0 × 10 −7 M and a fast response time of 5 s .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopropylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABJVNDVNOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)

![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)

![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)